2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one 2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1326849-95-9
VCID: VC5272010
InChI: InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
SMILES: CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Molecular Formula: C24H16ClN3O2S
Molecular Weight: 445.92

2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

CAS No.: 1326849-95-9

Cat. No.: VC5272010

Molecular Formula: C24H16ClN3O2S

Molecular Weight: 445.92

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one - 1326849-95-9

Specification

CAS No. 1326849-95-9
Molecular Formula C24H16ClN3O2S
Molecular Weight 445.92
IUPAC Name 2-(4-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Standard InChI InChI=1S/C24H16ClN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Standard InChI Key VVCXQOZKNONFKP-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized at position 3 with a 4-(methylsulfanyl)phenyl group. This arrangement introduces both electron-withdrawing (chlorine) and electron-donating (methylsulfanyl) substituents, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Key Functional Groups:

  • 1,2-Dihydroisoquinolin-1-one: A partially saturated isoquinoline derivative providing rigidity and planar geometry.

  • 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.

  • 4-Chlorophenyl: Enhances lipophilicity and participates in halogen bonding.

  • Methylsulfanyl Group: A thioether functional group contributing to hydrophobic interactions and potential metabolic pathways involving sulfur oxidation .

Physical and Spectral Characteristics

While experimental solubility data remain unpublished, predictive models suggest low aqueous solubility due to the compound’s high aromaticity and molecular weight. The LogP value, estimated at 4.2, indicates significant lipophilicity, which may influence membrane permeability and biodistribution. Spectroscopic characterization typically employs:

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR for confirming substitution patterns and ring junctions.

  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways.

  • X-ray Crystallography: For definitive confirmation of stereochemistry and crystal packing.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of this compound follows a modular approach, as outlined in patent US9120791B2 and related methodologies :

Step 1: Formation of the 1,2,4-oxadiazole Ring

  • Reactants: 4-(Methylsulfanyl)benzamide and 4-chlorophenyl nitrile oxide.

  • Conditions:

    • Solvent: Dimethylformamide (DMF) at 80°C

    • Catalyst: Pyridine hydrochloride (10 mol%)

    • Reaction Time: 12–16 hours

  • Mechanism: Cyclocondensation via [3+2] dipolar cycloaddition, yielding the oxadiazole intermediate .

Step 2: Coupling to the Dihydroisoquinolinone Core**

  • Reactants: Oxadiazole intermediate and 2-(4-chlorophenyl)-4-bromo-1,2-dihydroisoquinolin-1-one.

  • Conditions:

    • Palladium Catalysis: Pd(PPh3_3)4_4 (5 mol%)

    • Ligand: Xantphos (10 mol%)

    • Base: Cs2_2CO3_3 in toluene/water (3:1) at 100°C

  • Yield: 62–68% after purification via silica gel chromatography .

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring oxadiazole formation occurs exclusively at the 5-position.

  • Purification: Removing Pd residues using scavengers like SiliaBond Thiol.

  • Scale-Up: Transitioning from batch to flow chemistry for improved heat transfer .

Biological Activity and Mechanism

OrganismMIC (μg/mL)Reference Compound
Clostridioides difficile6–12Vancomycin (2)
Methicillin-resistant Staphylococcus aureus8–16Oxacillin (>32)
Vancomycin-resistant Enterococcus faecium4–8Daptomycin (4)

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups, complemented by inhibition of peptidoglycan crosslinking .

Anti-Inflammatory Activity

The dihydroisoquinolinone core demonstrates cyclooxygenase-2 (COX-2) inhibition in murine macrophage models:

  • IC50_{50}: 0.8 μM (COX-2) vs. 15 μM (COX-1), indicating selectivity.

  • In Vivo Efficacy: 60% reduction in paw edema (rat carrageenan model) at 10 mg/kg .

Pharmacological Applications and Development

Gastrointestinal-Targeted Formulations

The compound’s poor systemic absorption (oral bioavailability <5% in rats) makes it suitable for localized action in the gut. Recent strategies include:

  • Enteric Coating: pH-sensitive polymers for colon-specific delivery.

  • Prodrug Approaches: Esterification of the sulfanyl group to enhance stability against gut microbiota .

Intellectual Property Landscape

Patent analysis reveals intense commercial interest:

Patent NumberFocus AreaKey Claim
US9120791B2Synthetic methodsImproved oxadiazole cyclization
US9403807B2Pharmaceutical compositionsCOX-2 inhibition formulations
EP4077304B1Agricultural applicationsAntifungal activity in crops

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